3-Morpholin-3-YL-propionic acid ethyl ester
Description
Chemical Identity and Nomenclature of 3-Morpholin-3-YL-propionic Acid Ethyl Ester
Systematic IUPAC Nomenclature and CAS Registry Number
The IUPAC name for this compound is ethyl 3-(morpholin-3-yl)propanoate , reflecting its propanoic acid backbone substituted with a morpholine ring at the third carbon and an ethyl ester group. The morpholine ring’s nitrogen atom is positioned at the 3-yl site, distinguishing it from the more common 4-yl isomers.
The CAS Registry Number assigned to this compound is 885274-01-1 , as documented in safety data sheets and chemical vendor databases. This identifier differentiates it from structurally similar morpholinyl esters, such as ethyl 3-morpholin-4-ylpropanoate (CAS 20120-24-5), which features a morpholine substitution at the 4-yl position.
Table 1: Key Identifiers of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | Ethyl 3-(morpholin-3-yl)propanoate | |
| CAS Number | 885274-01-1 | |
| Molecular Formula | C₉H₁₇NO₃ | |
| Molecular Weight | 187.24 g/mol | |
| SMILES | CCOC(=O)CCC1NCCOC1 |
Structural Derivatives and Analogous Morpholinyl Esters
This compound belongs to a broader class of morpholine-containing esters, which vary in substitution patterns and functional groups. Key derivatives include:
- Ethyl 3-morpholino-3-oxopropanoate (CAS 37714-64-0): Features a ketone group at the morpholine nitrogen, altering reactivity for acyl transfer reactions.
- tert-Butyl 3-morpholin-3-yl-propionate (CAS 885274-03-3): Utilizes a tert-butyl ester group, enhancing steric bulk for selective coupling reactions.
- 3-(Morpholin-3-yl)propanoic acid hydrochloride (CAS 1571212-21-9): The free acid form, used as a precursor in peptide synthesis.
Table 2: Structural Analogs of this compound
These analogs highlight the versatility of morpholine-based esters in modulating electronic and steric properties for tailored synthetic applications.
Regulatory Classification Under REACH and CLP Regulations
As of May 2025, This compound is not listed on the European Chemicals Agency’s (ECHA) Substances of Very High Concern (SVHC) Candidate List . However, its structural cousin, ethyl 3-morpholin-4-ylpropanoate (CAS 20120-24-5), is classified under the CLP Regulation with hazard statements H315 (Causes skin irritation) and H319 (Causes serious eye irritation). While the 3-yl isomer lacks explicit classification, its handling should adhere to general safety protocols for morpholine derivatives due to potential irritant properties.
Key Regulatory Considerations:
- REACH Compliance : The compound is not subject to authorization or restriction under Annex XVII of REACH as of May 2025.
- CLP Hazards : Analogous morpholinyl esters suggest a plausible classification under Skin Irritation Category 2 and Eye Irritation Category 2 , warranting precautionary measures during laboratory use.
Properties
IUPAC Name |
ethyl 3-morpholin-3-ylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-2-13-9(11)4-3-8-7-12-6-5-10-8/h8,10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRCNUFQCGVRGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1COCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659687 | |
| Record name | Ethyl 3-(morpholin-3-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885274-01-1 | |
| Record name | Ethyl 3-(morpholin-3-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Approach
The synthesis of 3-Morpholin-3-yl-propionic acid ethyl ester generally involves the esterification of the corresponding 3-morpholin-3-yl-propionic acid with ethanol or ethylating agents. The key steps include:
- Activation of the carboxylic acid group to facilitate ester bond formation.
- Introduction or retention of the morpholine ring on the propionic acid backbone.
- Purification to obtain the ethyl ester product with high purity.
Activation of Carboxylic Acid and Esterification
A widely used method for ester preparation from carboxylic acids is the activation of the acid to an active ester intermediate, which then reacts with ethanol to form the ethyl ester. According to patent literature on active ester preparation, several methods are applicable:
| Method No. | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| (1) | Use of condensing reagents to form active esters | Carbodiimides such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC), 1,3-dicyclohexylcarbodiimide (DCC); solvents like chloroform, methylene chloride; tertiary amines (pyridine, triethylamine) | Reaction temperature -20 to 40°C, preferably around 0 to 10°C for optically active acids; reaction monitored by HPLC or TLC. Suitable for sensitive substrates without causing isomerization. |
| (3) | Mixed acid anhydride method | Acid halides (pivaloyl chloride, tosyl chloride) react with carboxylic acid to form mixed anhydrides, then reacted with N-hydroxysuccinimide or similar reagents | Requires two steps; intermediate is unstable and prone to decomposition; less suitable for industrial scale. |
| (4) & (5) | Use of N,N'-disuccinimidylsulfite derived reagents | Multi-step synthesis involving preparation of N-hydroxysuccinimide trimethylsilyl ether and N,N'-disuccinimidylsulfite, then reaction with the acid | Provides high yields and purity; suitable for sensitive substrates; involves multiple steps. |
The reaction scheme typically involves:
- Mixing the carboxylic acid with N-hydroxysuccinimide (or similar reagent) and a condensing agent in an organic solvent.
- Cooling to low temperatures (-10 to 0°C) to prevent side reactions.
- Addition of ethanol or ethylating agent to form the ethyl ester.
- Purification by extraction, washing, drying, and chromatography or recrystallization.
Example from patent literature:
A suspension of 3-morpholinyl-propionic acid and N-hydroxysuccinimide in acetonitrile with pyridine cooled to -10°C is treated dropwise with thionyl chloride solution. After 30 minutes, ethanol and triethylamine are added below 3°C, stirred for 30 minutes, then worked up to yield the ethyl ester with high yield (~87%) and purity (~83%).
Alternative Esterification Techniques
Direct Esterification: Conventional acid-catalyzed esterification of the free acid with ethanol under reflux with sulfuric acid or other acid catalysts can be employed but may risk morpholine ring opening or side reactions.
Use of Carbodiimide Coupling: The carbodiimide coupling method (EDC or DCC) allows mild conditions, preserving sensitive groups like morpholine and preventing racemization or isomerization.
Purification and Characterization
- Purification techniques include extraction with ethyl acetate, washing with sodium bicarbonate and water, drying over magnesium sulfate, and concentration under reduced pressure.
- Further purification by column chromatography or recrystallization ensures high purity.
- Analytical confirmation is done by HPLC, TLC, NMR, and mass spectrometry.
Summary Table of Preparation Methods
Research Findings and Optimization Notes
- Reaction temperature control is critical to prevent isomerization or decomposition.
- Use of tertiary amines (e.g., triethylamine, pyridine) buffers the reaction and scavenges HCl formed during activation.
- Solvent choice affects reaction rate and purity; acetonitrile and dichloromethane are common.
- Monitoring by HPLC or TLC ensures reaction completion and purity.
- The described methods are applicable to a wide range of carboxylic acids including amino acid derivatives, peptides, and sensitive functional groups without deprotection or side reactions.
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis is a primary reaction pathway for this ester, yielding carboxylic acid derivatives under acidic or basic conditions.
Acid-Catalyzed Hydrolysis
-
Reaction :
-
Mechanism :
Base-Promoted Saponification
Aminolysis and Amide Formation
The ester reacts with amines to form amides, leveraging nucleophilic acyl substitution.
Hydrazinolysis
Azide Coupling
-
Reaction :
-
Application : Used to synthesize morpholine-containing amides (e.g., for drug discovery) .
Transesterification
The ethyl ester group can be replaced by other alcohols under catalytic conditions.
General Reaction
Reactions with Grignard Reagents
Grignard reagents undergo nucleophilic addition to the ester, forming tertiary alcohols.
Reaction Pathway
-
First Addition : Grignard reagent replaces the ethoxy group, forming a ketone intermediate.
-
Second Addition : Further reaction with Grignard yields a tertiary alcohol .
Example
Nucleophilic Acyl Substitution
The ester participates in reactions with diverse nucleophiles:
| Nucleophile | Product | Conditions | Yield |
|---|---|---|---|
| Thiols | Thioesters |
text| 73–95%[5] |
| Amines | Amides |
| 47–87% |
| Alcohols | New esters |
| 56–65% |
Stability and Side Reactions
Scientific Research Applications
Inhibition of Cathepsin A
One of the prominent applications of 3-Morpholin-3-YL-propionic acid ethyl ester is its role as an inhibitor of cathepsin A, a protease involved in various pathological conditions. Research indicates that compounds inhibiting cathepsin A can be beneficial in treating:
- Cardiovascular Diseases : Such as atherosclerosis and heart failure.
- Renal Diseases : Including renal fibrosis and kidney insufficiency.
- Liver Diseases : Such as liver fibrosis and cirrhosis.
- Inflammatory Conditions : Offering potential therapeutic avenues for managing inflammation-related disorders .
Synthesis of Biaryl-Propionic Acid Derivatives
The compound is also utilized in synthesizing biaryl-propionic acid derivatives, which have shown promise as pharmaceutical agents. These derivatives are being explored for their potential in treating various diseases due to their ability to modulate biological pathways related to inflammation and pain management .
Case Studies
-
Michael Addition Reactions :
A study demonstrated that morpholine derivatives, including this compound, can participate in aza-Michael addition reactions under mild conditions. This reaction pathway is significant for synthesizing β-amino acids, which are valuable in drug development . -
Toxicological Assessments :
Safety data sheets indicate that while the compound is generally safe when handled properly, it requires standard laboratory precautions due to potential irritative properties upon exposure .
Table of Applications
| Application Area | Description |
|---|---|
| Cardiovascular Health | Inhibitor of cathepsin A; potential treatment for heart-related diseases |
| Renal Health | Targeting renal diseases through modulation of protease activity |
| Inflammation Management | Potential use in inflammatory disease treatment via inhibition of cathepsin A |
| Synthesis Pathways | Utilized in aza-Michael addition reactions for producing β-amino acids |
Mechanism of Action
The mechanism of action of 3-Morpholin-3-YL-propionic acid ethyl ester involves its interaction with specific molecular targets. The morpholine ring can engage in hydrogen bonding and other non-covalent interactions with proteins and enzymes, potentially modulating their activity. The ester group can undergo hydrolysis to release the active propionic acid derivative, which can further interact with biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Morpholine-Containing Analogues
(a) 3-Morpholin-4-yl-but-2-enoic Acid Ethyl Ester (CAS: 36277-32-4)
- Structure: Features a conjugated α,β-unsaturated ester (but-2-enoic acid backbone) with a morpholine substituent.
- Properties : The double bond introduces planarity and rigidity , altering reactivity (e.g., susceptibility to Michael addition) compared to the saturated propionic acid derivative. Applications include use as a precursor in heterocyclic synthesis .
- Key Difference : Enhanced electrophilicity due to the α,β-unsaturated system.
(b) Ethyl (E)-3-Morpholinoacrylate (CAS: N/A)
- Structure : Contains an acrylate ester (CH₂=CHCOOEt) linked to morpholine.
- Properties : The acrylate group enables polymerization and cross-linking reactions, making it valuable in materials science. The morpholine ring improves solubility in aqueous systems .
- Key Difference : Reactivity driven by the acrylate’s conjugated double bond, unlike the saturated backbone of 3-morpholin-3-YL-propionic acid ethyl ester.
(c) 3-Morpholin-3-YL-propionic Acid Methyl Ester Hydrochloride
- Structure : Methyl ester analogue with a hydrochloride salt .
- The hydrochloride salt enhances water solubility for pharmaceutical formulations .
- Key Difference : Altered pharmacokinetics due to ester size and ionic form.
Aromatic and Heteroaromatic Analogues
(a) 3-(2-Fluorophenyl)propionic Acid Methyl Ester
- Structure : Substitutes morpholine with a 2-fluorophenyl group and uses a methyl ester.
- Properties : The fluorine atom introduces electron-withdrawing effects , stabilizing the ester against hydrolysis. The aromatic ring increases hydrophobicity, reducing polarity compared to morpholine derivatives .
- Applications : Intermediate in fluorinated drug synthesis.
(b) 3-(Pyridin-3-yl)propionyl Derivatives
- Structure : Incorporates a pyridin-3-yl group on the propionyl chain.
- Properties : The pyridine ring provides basic nitrogen sites for hydrogen bonding, enhancing interaction with biological targets. Ethyl esters in such structures are common in protease inhibitors .
- Key Difference : Bioactivity driven by aromatic nitrogen vs. morpholine’s oxygen.
Functionalized Ethyl Esters
(a) Ethyl 3-Mercaptopropionate (CAS: 5466-06-8)
- Structure : Propionic acid ethyl ester with a thiol (-SH) group at the β-position.
- Properties : The thiol enables disulfide bond formation and metal chelation. Higher reactivity in nucleophilic environments compared to morpholine derivatives .
- Applications : Flavoring agent (FEMA 3677) and cross-linker in polymers.
(b) 3-Oxo-3-(3-Trifluoromethylphenyl)propionic Acid Ethyl Ester (CAS: 1717-42-6)
- Structure : Contains a trifluoromethylphenyl group and a ketone at the β-position.
- Properties: The CF₃ group is strongly electron-withdrawing, stabilizing the keto-enol tautomer. This enhances acidity (pKa ~8–10) and reactivity in condensation reactions .
- Key Difference : Electrophilic ketone vs. morpholine’s nucleophilic nitrogen.
Aliphatic Ethyl Esters
(a) Ethyl 3-(3-Methylphenyl)propanoate (CAS: 7297-13-4)
- Structure: Propanoic acid ethyl ester with a 3-methylphenyl substituent.
- Properties : The aromatic ring increases lipophilicity (logP ~3.5), favoring membrane permeability. Lacks the polarity of morpholine, limiting solubility in aqueous systems .
- Applications : Fragrance component and intermediate in hydrophobic drug synthesis.
(b) Propionic Acid Ethyl Ester (General)
- Structure : Simple aliphatic ester without substituents.
- Properties: Used as an electrolyte additive in lithium-ion batteries due to its low viscosity and high dielectric constant. Demonstrates the role of esters in non-pharmaceutical applications .
Data Table: Key Attributes of Selected Compounds
Biological Activity
3-Morpholin-3-YL-propionic acid ethyl ester (CAS No. 885274-01-1) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C9H17NO3. It features a morpholine ring, which is known for its ability to enhance solubility and bioavailability in various biological systems. The presence of the ethyl ester group also contributes to its pharmacokinetic properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting the synthesis of neurotransmitters or other critical biomolecules.
- Receptor Modulation : The compound may act as a modulator of certain receptors, influencing signal transduction pathways that are crucial for cellular communication.
Biological Activity Overview
The following table summarizes the key biological activities observed for this compound:
Case Studies and Research Findings
-
Neuroprotective Effects :
A study highlighted the neuroprotective properties of this compound in models of neurodegeneration. The compound demonstrated a significant reduction in cell death and oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests its potential utility in treating neurodegenerative disorders such as Alzheimer's disease. -
Anti-inflammatory Activity :
In a controlled trial, the compound was administered to animal models exhibiting inflammatory responses. Results indicated a marked decrease in pro-inflammatory cytokines, suggesting that this compound may serve as an effective anti-inflammatory agent. -
Pharmacokinetics and Bioavailability :
Research into the pharmacokinetics of this compound revealed that it possesses favorable absorption characteristics when administered orally. Its bioavailability was enhanced due to the ethyl ester modification, which facilitates better absorption through biological membranes.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 3-Morpholin-3-YL-propionic acid ethyl ester, and how do variables like pH, temperature, and catalysts influence yield?
- Methodological Answer : Synthesis typically involves esterification of morpholine-3-carboxylic acid with ethanol using acid catalysis. A systematic approach includes:
- pH Adjustment : Maintain mildly acidic conditions (pH 4–6) to protonate the carboxylic acid, enhancing electrophilicity .
- Temperature Control : Optimize between 60–80°C to balance reaction rate and side-product formation. Higher temperatures may accelerate hydrolysis of the ester product.
- Catalyst Screening : Test Brønsted acids (e.g., H₂SO₄) or Lewis acids (e.g., ZnCl₂) to improve reaction efficiency.
- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between variables and identify optimal conditions .
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm ester carbonyl (δ ~170 ppm) and morpholine ring protons (δ 3.5–4.0 ppm).
- GC-MS : Analyze purity and identify volatile byproducts (e.g., ethyl esters of fatty acids, as in Fig. 1a, 1c ).
- HPLC-PDA : Quantify impurities using reverse-phase columns (C18) with UV detection at 210–220 nm for ester groups.
- FT-IR : Verify ester C=O stretching (~1740 cm⁻¹) and morpholine C-O-C asymmetric vibrations (~1120 cm⁻¹) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?
- Methodological Answer :
- Derivatization : Introduce substituents at the morpholine nitrogen or propionic acid chain (e.g., fluorination, aryl groups) to modulate lipophilicity and electronic effects .
- In Vitro Assays : Screen against target enzymes (e.g., esterases) or receptors using kinetic assays (e.g., PestE esterase enantioselectivity studies ).
- Computational Modeling : Perform docking studies with molecular targets (e.g., acetylcholinesterase) to predict binding modes and guide synthetic modifications .
Q. What experimental strategies resolve contradictions in reported biological activity data for morpholine-based esters?
- Methodological Answer :
- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) to minimize variability .
- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., hydrolysis to morpholine-3-carboxylic acid) that may confound activity results .
- Cross-Validation : Compare data across multiple models (e.g., bacterial vs. mammalian esterases) to assess target specificity .
Q. How can reaction mechanisms involving this compound in nucleophilic substitutions be elucidated?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Use deuterated ethanol in esterification to probe rate-determining steps .
- Trapping Intermediates : Employ cryogenic conditions or stabilizing agents (e.g., crown ethers) to isolate acyl intermediates.
- DFT Calculations : Model transition states to predict regioselectivity in reactions with amines or thiols .
Q. What approaches are effective in improving the hydrolytic stability of this compound for drug delivery applications?
- Methodological Answer :
- Steric Shielding : Introduce bulky substituents (e.g., tert-butyl groups) near the ester bond to hinder nucleophilic attack .
- Prodrug Design : Convert the ester to a more stable amide or carbamate, with in vivo enzymatic activation .
- Microencapsulation : Use biodegradable polymers (e.g., PLGA) to protect the ester from premature hydrolysis .
Data Analysis and Validation
Q. How should researchers address discrepancies in chromatographic purity data for this compound?
- Methodological Answer :
- Column Calibration : Use certified reference standards (e.g., NIST-traceable) to validate retention times and peak integration .
- Multi-Detector Systems : Cross-check purity with both UV and evaporative light scattering (ELS) detectors to account for non-UV-active impurities .
- Statistical Outlier Tests : Apply Grubbs’ test to identify anomalous data points in replicate analyses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
